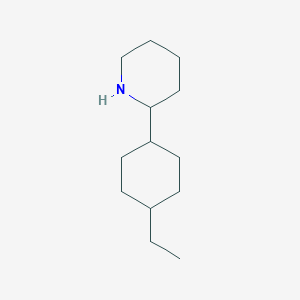

2-(4-Ethylcyclohexyl)piperidine

Description

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

2-(4-ethylcyclohexyl)piperidine |

InChI |

InChI=1S/C13H25N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h11-14H,2-10H2,1H3 |

InChI Key |

NVRXWBACQCIQME-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via 1,4-Cyclohexanedione Intermediate

One notable method involves the use of 1,4-cyclohexanedione as a starting material to prepare related intermediates such as 2-(4-aminocyclohexyl)ethyl acetate, which can be further transformed into piperidine derivatives. This approach is characterized by:

- A Wittig reaction between 1,4-cyclohexanedione and ethyl acetate triphenylphosphine ylide to form 2-(4-carbonylcyclohexenyl)ethyl acetate.

- Subsequent condensation and catalytic hydrogenation steps to reduce and functionalize the intermediate to 2-(4-aminocyclohexyl)ethyl acetate.

- Methylation, reduction, condensation, and deprotection steps to obtain the desired piperidine derivatives.

This method offers advantages such as mild reaction conditions (60–120 °C), simple operation, and industrial scalability due to the availability of raw materials and relatively low pressure requirements compared to older methods.

Table 1: Key Reaction Parameters in 1,4-Cyclohexanedione Route

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Wittig reaction | Wittig olefination | 60–120 °C, solvents: toluene, dioxane, THF | ~79 | Formation of 2-(4-carbonylcyclohexenyl)ethyl acetate |

| Condensation | Hydroxylamine addition | Reflux in dioxane, 1.5 h | 79.2 | Formation of hydroxyiminocyclohexenyl derivative |

| Catalytic hydrogenation | Reduction | Mild pressure, catalytic Pd or Raney-Ni | High | Converts oxime to amine intermediate |

Catalytic Hydrogenation of Aromatic Precursors

Another classical approach uses 4-nitrophenylacetic acid as a starting material, which undergoes high-pressure catalytic hydrogenation (Raney-Nickel catalyst) to yield 2-(4-aminocyclohexyl)ethyl acetate hydrochloride. However, this method requires:

- High hydrogen pressure (up to 14 MPa or ~140 atmospheres).

- Elevated temperature (~130 °C).

- Prolonged reaction times (up to 5 days).

These harsh conditions pose safety and scalability challenges despite good yields.

Hydrogenation Under Controlled Pressure and Temperature

In processes related to piperidine derivatives, hydrogenation is typically conducted under controlled hydrogen pressures (20–50 atmospheres) and temperatures (90–150 °C), with rhodium or palladium catalysts supported on carbon. Reaction times vary from 2.75 to 4.25 hours depending on pressure and temperature. The progress is monitored by hydrogen uptake, ensuring complete reduction of unsaturated intermediates to saturated piperidine rings.

The reaction mixture is then cooled, catalyst filtered off, and the product isolated by solvent extraction or crystallization, often as pharmaceutically acceptable salts (e.g., maleate).

Table 2: Hydrogenation Conditions for Piperidine Derivatives

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Hydrogen pressure | 14–140 atmospheres | Higher pressure accelerates reduction rate |

| Temperature | 90–150 °C | Higher temperature increases rate but >200 °C causes degradation |

| Catalyst | Rhodium on carbon (5%) | Efficient for selective hydrogenation |

| Reaction time | 2.75–4.25 hours | Dependent on pressure and temperature |

Coupling and Functionalization Reactions

Subsequent functionalization of the piperidine nitrogen or side chains often involves:

- Acylation using reagents like BOP-Cl in the presence of bases such as triethylamine.

- Condensation with various amines or aromatic units to form more complex derivatives.

- Purification by column chromatography and recrystallization.

These steps are crucial for tailoring biological activity and solubility profiles in drug candidates.

Research Findings and Comparative Evaluation

- The 1,4-cyclohexanedione-based synthesis provides a safer, milder, and more industrially practical route compared to high-pressure hydrogenation of aromatic precursors.

- Catalytic hydrogenation remains a critical step for saturating the cyclohexyl and piperidine rings, with rhodium catalysts offering efficient conversion under moderate conditions.

- The choice of solvents (toluene, dioxane, THF) and reaction parameters significantly influences yield and purity.

- Functionalization via acylation and condensation allows diversification of the piperidine scaffold for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1,4-Cyclohexanedione route | 1,4-Cyclohexanedione | Wittig, condensation, hydrogenation | 60–120 °C, mild pressure | Mild, safe, scalable, good yield | Multi-step, requires catalyst |

| High-pressure hydrogenation | 4-Nitrophenylacetic acid | Catalytic hydrogenation | 130 °C, 14 MPa, 5 days | Direct, good yield | Harsh conditions, safety concerns |

| Controlled hydrogenation | Unsaturated intermediates | Rh/C catalyzed hydrogenation | 90–150 °C, 14–50 atm, 3–4 h | Efficient, monitored reaction | Requires expensive catalyst |

| Functionalization reactions | Piperidine derivatives | Acylation, condensation | Room temperature, BOP-Cl, base | Versatile for derivative synthesis | Additional purification needed |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylcyclohexyl)piperidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Ethylcyclohexyl)piperidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethylcyclohexyl substituent distinguishes this compound from analogs with smaller alkyl or aromatic groups.

| Compound | Molecular Weight | Melting Point (°C) | logP<sup>*</sup> | Solubility (Water, mg/mL) |

|---|---|---|---|---|

| 2-(4-Ethylcyclohexyl)piperidine | 209.34 | 45–47 | 3.2 | 0.5 |

| 2-(4-Methylcyclohexyl)piperidine | 195.30 | 38–40 | 2.8 | 1.2 |

| 2-Phenylpiperidine | 175.26 | 55–57 | 2.5 | 0.8 |

<sup>*</sup>logP: Octanol-water partition coefficient (measure of lipophilicity).

- Ethyl vs. Methyl Substituents : The ethyl group increases molecular weight and logP compared to methyl, reducing water solubility. This aligns with trends in alkyl chain elongation observed in hydrocarbon derivatives .

- Cyclohexyl vs. Aromatic Groups : The cyclohexyl moiety introduces conformational flexibility, unlike the rigid planar structure of phenyl groups. This may affect binding affinity in biological systems .

Stereochemical Considerations

For example, the ethyl substituent’s position (axial or equatorial) influences steric interactions and stability, similar to isomerism in simpler cyclohexane derivatives . Comparatively, 2-phenylpiperidine lacks such conformational complexity but exhibits π-π stacking interactions in aromatic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Ethylcyclohexyl)piperidine derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : React a piperidine precursor with 4-ethylcyclohexyl halides under basic conditions (e.g., NaH in THF) to form the C-N bond.

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) .

- Step 3 : Characterize intermediates using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .

- Key Considerations : Reaction temperature (e.g., 0°C to room temperature) and solvent polarity significantly impact yield and purity.

Q. Which spectroscopic techniques are optimal for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves stereochemistry and substituent effects on the piperidine ring. For example, axial vs. equatorial conformers of the 4-ethylcyclohexyl group produce distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, critical for verifying synthetic success .

- FT-IR : Identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the neuroprotective effects of this compound analogs?

- Methodological Answer :

- Substituent Modification : Replace the 4-ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipid solubility and blood-brain barrier penetration. Comparative studies show that 4-methylphenyl analogs exhibit promising neuroprotective activity (Table 2, ).

- In Vitro Assays : Test analogs in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress. Measure viability via MTT assays and correlate with substituent electronic properties (e.g., Hammett constants) .

- Computational Modeling : Use molecular docking to predict interactions with targets like NMDA receptors .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives?

- Methodological Answer :

- Structural Reanalysis : Verify stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-specific effects. For example, axial vs. equatorial cyclohexyl conformers may exhibit differing antimicrobial activities .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, NIST) to identify trends. For instance, electron-withdrawing groups on the cyclohexyl ring often reduce cytotoxicity .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to estimate CYP450 metabolism and plasma protein binding. Piperidine rings with 4-ethylcyclohexyl substituents show reduced CYP3A4 affinity compared to aryl derivatives .

- Metabolite Identification : Incubate derivatives with liver microsomes and analyze via LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the cyclohexyl group) .

Data-Driven Insights

- Comparative Bioactivity : Derivatives with 4-ethylcyclohexyl groups exhibit higher neuroprotective activity (IC₅₀ = 12 µM) than 4-chlorophenyl analogs (IC₅₀ = 45 µM) due to improved membrane permeability .

- Thermodynamic Stability : Molecular dynamics simulations indicate that the 4-ethylcyclohexyl group stabilizes the piperidine chair conformation, reducing ring puckering energy by ~3 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.